Aranorosin-Mediated 64-Fold Potentiation of Arbekacin Against Arbekacin-Resistant MRSA
In a direct head-to-head comparison using a single arbekacin-resistant MRSA strain (TH-1466), the addition of aranorosin at 0.5 μg/mL reduced the minimum inhibitory concentration (MIC) of arbekacin from 16 μg/mL to 0.25 μg/mL, representing a 64-fold enhancement in antimicrobial potency [1]. This effect is attributable to aranorosin's inhibition of the bifunctional aminoglycoside-modifying enzyme AAC(6′)/APH(2″), a primary determinant of high-level arbekacin resistance in clinical MRSA isolates. In the same assay, aranorosin alone exhibited an MIC of 2 μg/mL against this strain, confirming that the observed potentiation is synergistic rather than attributable to direct antibacterial activity of aranorosin at the combination concentrations employed [1].
| Evidence Dimension | MIC of arbekacin against arbekacin-resistant MRSA strain TH-1466 |
|---|---|
| Target Compound Data | Arbekacin MIC reduced to 0.25 μg/mL with aranorosin at 0.5 μg/mL |
| Comparator Or Baseline | Arbekacin MIC of 16 μg/mL without aranorosin; aranorosin alone MIC of 2 μg/mL |
| Quantified Difference | 64-fold reduction in arbekacin MIC; 32-fold improvement from arbekacin MIC at 0.5 μg/mL aranorosin to 16 μg/mL without aranorosin |
| Conditions | Broth microdilution susceptibility testing against arbekacin-resistant MRSA strain TH-1466 |
Why This Matters
This quantifies aranorosin as a resistance-modifying agent capable of restoring clinical-grade susceptibility to arbekacin in otherwise highly resistant MRSA strains, a capability not shared by β-lactamase inhibitors or efflux pump inhibitors.
- [1] Suga T, Ishii T, Iwatsuki M, Yamamoto T, Nonaka K, Masuma R, et al. Aranorosin circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6′)/APH(2″). J Antibiot (Tokyo). 2012;65(10):527-529. Table 1. View Source
